molecular formula C10H16N4OS B5417907 2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5417907
M. Wt: 240.33 g/mol
InChI Key: USVKHBWWKDFDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazole derivative that has shown promising results in various studies, making it an interesting subject for further investigation.

Mechanism of Action

The exact mechanism of action of 2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It may also interact with various molecular targets such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes and proteins. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments include its potential therapeutic applications in various fields, its ease of synthesis, and its relative stability. However, its limitations include its low solubility in water, which can make it challenging to work with in certain experiments, and its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and development of more efficient and targeted therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The yield of the compound can be improved by optimizing the reaction conditions such as temperature and reaction time.

Scientific Research Applications

2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential therapeutic applications in various fields such as cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, it has been studied for its antimicrobial properties against various pathogens. In neurological disorders, it has been investigated for its potential as a neuroprotective agent.

properties

IUPAC Name

2-[(5-propan-2-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-4-5-14-9(7(2)3)12-13-10(14)16-6-8(11)15/h4,7H,1,5-6H2,2-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKHBWWKDFDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1CC=C)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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